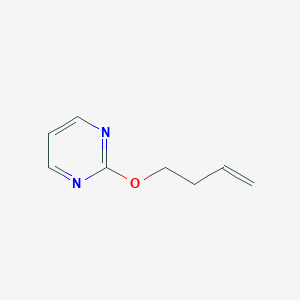
Pyrimidine, 2-(3-butenyloxy)-(9CI)
Description
Pyrimidine, 2-(3-butenyloxy)-(9CI) is a substituted pyrimidine derivative characterized by a 3-butenyloxy group (-O-CH2-CH2-CH=CH2) attached to the pyrimidine ring at position 2. Pyrimidine derivatives are widely studied due to their biological relevance, including roles in nucleobase analogs and enzyme inhibition .
Properties
CAS No. |
169310-71-8 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-but-3-enoxypyrimidine |
InChI |
InChI=1S/C8H10N2O/c1-2-3-7-11-8-9-5-4-6-10-8/h2,4-6H,1,3,7H2 |
InChI Key |
DPEBLKGRWFYFOI-UHFFFAOYSA-N |
SMILES |
C=CCCOC1=NC=CC=N1 |
Canonical SMILES |
C=CCCOC1=NC=CC=N1 |
Synonyms |
Pyrimidine, 2-(3-butenyloxy)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Buten-1-yloxy)pyrimidine typically involves the reaction of pyrimidine with 3-buten-1-ol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the hydroxyl group of 3-buten-1-ol reacts with the pyrimidine ring. The reaction is usually carried out under reflux conditions with a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of 2-(3-Buten-1-yloxy)pyrimidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures a consistent product yield. The use of catalysts like palladium on carbon can enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Buten-1-yloxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Butenyl group oxidized to butenoic acid.
Reduction: Formation of 2-(3-Butyl-1-yloxy)pyrimidine.
Substitution: Formation of halogenated pyrimidine derivatives.
Scientific Research Applications
2-(3-Buten-1-yloxy)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Buten-1-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways. The butenyl group can also interact with nucleophilic sites in biological molecules, leading to the formation of covalent adducts.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Pyrimidine, 2-(3-butenyloxy)-(9CI) with structurally related pyrimidine derivatives, emphasizing substituent effects, molecular properties, and applications:
Physical and Chemical Property Trends
- Molecular Weight and Polarity: Smaller substituents (e.g., hydroxymethyl) reduce molecular weight and increase polarity, enhancing aqueous solubility. Bulkier groups (e.g., 3-butenyloxy) increase molecular weight and lipophilicity .
- Boiling Points: Ether-containing derivatives (e.g., 3-butenyloxy) likely have higher boiling points due to increased van der Waals interactions compared to chloromethyl or ethynyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


